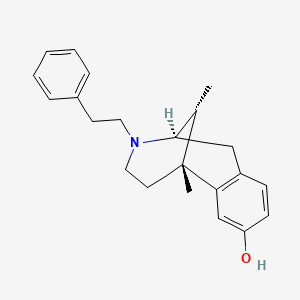

Phenazocine, (-)-

Description

Historical Context of Benzomorphan (B1203429) Opioid Analgesics Development

The development of opioid analgesics has a long history, with natural opiates like morphine serving as foundational compounds. In the mid-20th century, medicinal chemists sought to simplify the complex structure of morphine to create novel analgesics with potentially improved therapeutic profiles, including reduced side effects and lower addiction potential researchgate.netnih.govwikipedia.org. This pursuit led to the exploration of various chemical scaffolds, among which the benzomorphan nucleus emerged as a significant structural class. Benzomorphans, derived from the simplification of the morphine skeleton, provided a rigid framework that allowed for systematic structure-activity relationship (SAR) studies, aiming to modulate affinity and efficacy at opioid receptors researchgate.netnih.govacs.org. The broader context of opioid analgesic development has also been influenced by the ongoing opioid crisis, which has intensified the search for non-opioid alternatives and compounds that interact with opioid and other pain-modulating systems in novel ways unict.itpatsnap.comnih.govnih.govfigshare.com. Early benzomorphan derivatives, such as ketocyclazocine, were identified as potent kappa-opioid receptor (KOR) agonists, highlighting the diverse pharmacological profiles achievable within this class mdpi.com.

Discovery and Initial Research on Phenazocine

Phenazocine, a synthetic opioid analgesic belonging to the benzomorphan class, was invented in the 1950s by the Sterling Drug Company wikipedia.orgwikipedia.org. Its development was part of a broader effort to discover non-addictive strong analgesics wikipedia.org. Initial research and testing in the United States were conducted between 1961 and 1967, leading to its approval by the Food and Drug Administration (FDA) in June 1967 wikipedia.org. Early studies reported phenazocine to be a potent analgesic, with some findings indicating it was approximately nine times more potent than morphine in mice wikipedia.orgpsu.edu. Clinical investigations confirmed its analgesic activity, with reported potencies ranging from three to seven times that of morphine, depending on the type of pain being treated psu.edu. Phenazocine was once widely used, often supplied as 5 mg tablets of its hydrobromide salt for sublingual administration under brand names like Narphen and Prinadol wikipedia.org. However, its use has declined, with its discontinuation in the United Kingdom in 2001 wikipedia.org. In the United States, phenazocine is classified as a DEA Schedule II controlled substance, acknowledging its high potential for abuse and dependence nih.gov.

Classification within Opioid Analgesic Compounds

Phenazocine is classified as a synthetic opioid analgesic and a member of the benzomorphan chemical group researchgate.netnih.govwikipedia.orgpatsnap.com. This classification stems from its core benzomorphan structure, which is a simplified analogue of morphine, providing a rigid backbone for receptor interaction researchgate.netnih.govacs.org. Within the WHO Anatomical Therapeutic Chemical (ATC) classification system, it is categorized under N02AD02 as a benzomorphan derivative nih.gov. Phenazocine shares structural similarities and pharmacological profiles with other benzomorphans, such as pentazocine (B1679294) and dezocine (B144180) wikipedia.orgwikipedia.org. Its N-phenethyl substitution is noted for its ability to enhance mu-opioid activity, contributing to its potent analgesic effects wikipedia.org.

Significance of Phenazocine, (-)- in Opioid and Sigma Receptor Research

Phenazocine exhibits a complex pharmacological profile, interacting with both classical opioid receptors and sigma (σ) receptors researchgate.netnih.govpatsnap.compatsnap.com. Its primary analgesic effects are attributed to its high affinity for the mu-opioid receptor (MOR), acting as an agonist patsnap.compatsnap.com. Additionally, phenazocine demonstrates partial agonist activity at kappa-opioid receptors (KOR) patsnap.com. Compared to other benzomorphans like pentazocine, phenazocine is considered a more potent analgesic, potentially due to a more favorable ratio of μ/κ receptor binding wikipedia.org. It also possesses the advantage of not causing spasm of the sphincter of Oddi, making it suitable for managing biliary or pancreatic pain wikipedia.org.

The study of phenazocine's enantiomers has revealed significant stereoselectivity in its receptor interactions. Research indicates that the (R)-enantiomer of phenazocine is approximately twenty times more potent than morphine as an analgesic, whereas the (S)-enantiomer is about four times as potent wikipedia.org. This suggests that the (R)-enantiomer is a more potent opioid agonist.

Furthermore, phenazocine enantiomers also interact with sigma receptors, which are recognized for their modulatory role in pain pathways unict.itpsu.eduresearchgate.net. Sigma-1 receptor (σ1R) antagonists, in particular, have shown promise in potentiating opioid-induced analgesia and mitigating opioid-related side effects unict.itpsu.edu. Studies have investigated the σ1 receptor affinity of phenazocine enantiomers, revealing that (+)-phenazocine exhibits a significantly higher affinity (lower Ki value) for the σ1 receptor compared to (−)-phenazocine researchgate.netnih.gov. Both enantiomers appear to possess a σ1 antagonistic component, which has been corroborated by in vivo studies researchgate.netnih.gov. The dual activity at opioid and sigma receptors positions phenazocine and its derivatives as compounds of interest for developing analgesics with potentially multifaceted mechanisms of action and improved therapeutic profiles psu.edu.

Phenazocine Enantiomer Receptor Binding Affinities (σ1 Receptor)

| Compound | Sigma-1 Receptor Affinity (Ki, nM) | Citation |

| (+)-Phenazocine | 3.8 ± 0.4 | researchgate.netnih.gov |

| (−)-Phenazocine | 85 ± 2.0 | researchgate.netnih.gov |

Phenazocine Enantiomer Analgesic Potency Relative to Morphine

| Enantiomer | Relative Potency (vs. Morphine) | Citation |

| (R)-Phenazocine | ~20 times | wikipedia.org |

| (S)-Phenazocine | ~4 times | wikipedia.org |

Compound List

Phenazocine

Morphine

Ketocyclazocine

Pentazocine

Dezocine

Cyclazocine

(+)-Phenazocine

(−)-Phenazocine

(R)-Phenazocine

(S)-Phenazocine

N-allylnormetazocine (SKF-10,047)

Pre-084

Structure

3D Structure

Propriétés

Numéro CAS |

58640-87-2 |

|---|---|

Formule moléculaire |

C22H27NO |

Poids moléculaire |

321.5 g/mol |

Nom IUPAC |

(1R,9R,13R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m0/s1 |

Clé InChI |

ZQHYKVKNPWDQSL-KNXBSLHKSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |

SMILES isomérique |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |

SMILES canonique |

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |

Autres numéros CAS |

58073-76-0 58640-87-2 |

Origine du produit |

United States |

Stereochemical Foundations of Phenazocine,

Enantiomeric Forms: (+)-Phenazocine and (-)-Phenazocine

Phenazocine is a chiral molecule, meaning it exists as two non-superimposable mirror images, known as enantiomers: (+)-phenazocine and (-)-phenazocine. These enantiomers arise due to the presence of chiral centers within its complex benzomorphan (B1203429) structure. While both enantiomers share the same chemical formula and connectivity, their three-dimensional spatial arrangement differs, leading to differential interactions with biological targets, particularly opioid receptors mdpi.com. Research has indicated that the pharmacological activity, especially analgesic potency, is not evenly distributed between these enantiomers wikipedia.orgnih.gov.

Stereochemical Influence on Pharmacological Activity and Potency

The stereochemistry of phenazocine profoundly influences its interaction with opioid receptors and consequently its analgesic efficacy. Studies have demonstrated that the potency of the enantiomers can vary significantly. For instance, one enantiomer may exhibit substantially higher affinity for specific opioid receptor subtypes (e.g., mu-opioid receptors) compared to the other wikipedia.orgnih.gov.

| Enantiomer | Relative Potency vs. Morphine (Analgesic) | Primary Receptor Interaction (Reported) |

| (+)-Phenazocine | Not explicitly detailed, but less potent | σ1 receptor binding affinity |

| (-)-Phenazocine | ~20 times more potent | Opioid receptors (μ-agonist), σ1 antagonist |

Note: Potency figures are based on reported comparative studies and may vary depending on the assay and specific receptor subtype investigated.

Asymmetric Synthesis Approaches for (-)-Phenazocine

The synthesis of enantiomerically pure compounds like (-)-phenazocine presents a significant challenge in medicinal chemistry. Traditional synthesis methods often yield racemic mixtures (equal amounts of both enantiomers), necessitating subsequent chiral separation. However, advancements in synthetic methodologies have focused on developing asymmetric synthesis routes to selectively produce the desired (-)-enantiomer.

While specific detailed asymmetric synthesis pathways for (-)-phenazocine are not extensively detailed in the provided search results, general strategies for benzomorphan synthesis often involve chiral auxiliaries, enantioselective catalysis, or starting from chiral pool materials researchgate.netresearchgate.netresearchsolutions.comacs.org. For example, asymmetric synthesis of related benzomorphan structures has been achieved using chiral auxiliaries derived from amino acids or through enantioselective hydrogenation researchgate.netresearchsolutions.com. The development of efficient asymmetric syntheses is crucial for obtaining pure (-)-phenazocine, thereby enabling a more precise understanding of its stereospecific pharmacological effects and potentially leading to the development of novel therapeutic agents with improved profiles.

Molecular Mechanisms of Action of Phenazocine,

Opioid Receptor Interactions

(-)-Phenazocine engages with the major opioid receptor subtypes, mu (MOR), kappa (KOR), and delta (DOR), exhibiting varying degrees of affinity and efficacy.

(-)-Phenazocine demonstrates high affinity for the mu-opioid receptor (MOR) wikipedia.orgpatsnap.com. As a MOR agonist, it activates this receptor, which is central to mediating analgesia, euphoria, and respiratory depression patsnap.com. Studies indicate that the N-phenethyl substitution on the phenazocine molecule is a key feature contributing to its potent MOR activity wikipedia.orgwikidoc.org. While specific EC50 values for (-)-Phenazocine at MOR are not universally detailed across all sources, its classification as a potent MOR agonist is well-established wikipedia.orgpatsnap.compatsnap.comnih.gov.

In addition to its MOR activity, (-)-Phenazocine also interacts with the kappa-opioid receptor (KOR) patsnap.comchemrxiv.orgdrugbank.com. Research suggests that (-)-Phenazocine acts as a partial agonist at the KOR patsnap.comchemrxiv.org. Partial agonism means it can activate the receptor but with lower efficacy compared to a full agonist. This interaction with KOR can contribute to its analgesic effects but is also associated with potential side effects such as dysphoria and hallucinations wikipedia.orgpatsnap.comchemrxiv.org. Some studies have reported phenazocine to have a higher selectivity towards KOR compared to MOR, with reported Ki values for KOR being as low as 0.2 nM chemrxiv.org.

Table 1: Opioid Receptor Binding Profile of Phenazocine

| Receptor | Affinity (Ki) | Efficacy/Activity Type | Notes |

| MOR | High | Agonist | Potent analgesic effects, contributes to euphoria. wikipedia.orgpatsnap.compatsnap.com |

| KOR | High (e.g., 0.2 nM) | Partial Agonist | Contributes to analgesia; potential for dysphoria/hallucinations. patsnap.comchemrxiv.org |

| DOR | Moderate | Modulatory | Contributes to overall profile. chemrxiv.orgdrugbank.com |

Note: Specific Ki and EC50 values can vary across studies due to differences in experimental methodologies.

Sigma-1 Receptor (σ1R) Modulation

A significant aspect of (-)-Phenazocine's pharmacology is its interaction with the sigma-1 receptor (σ1R), a unique intracellular protein involved in various cellular processes, including calcium signaling and neurotransmitter release researchgate.netnih.govnih.gov.

Both enantiomers of phenazocine, (-)-Phenazocine and (+)-Phenazocine, have been characterized as sigma-1 receptor antagonists researchgate.netnih.gov. Studies using phenytoin (B1677684), a known σ1R modulator, indicated that phenytoin did not increase the affinity of phenazocine enantiomers for the σ1R, supporting their antagonistic profile researchgate.netnih.gov. For instance, (-)-Phenazocine has shown a Ki value of 85 ± 2.0 nM at the σ1R, while (+)-Phenazocine exhibits a higher affinity with a Ki of 3.8 ± 0.4 nM researchgate.netnih.gov. This suggests that (+)-Phenazocine may be a more potent σ1R antagonist than its levorotatory counterpart.

Table 2: Sigma-1 Receptor Binding Affinity of Phenazocine Enantiomers

| Enantiomer | Affinity (Ki, nM) | Receptor Type | Interaction Type |

| (-)-Phenazocine | 85 ± 2.0 | σ1R | Antagonist |

| (+)-Phenazocine | 3.8 ± 0.4 | σ1R | Antagonist |

Note: Values are presented as mean ± standard deviation from specific studies.

The combination of MOR agonism and σ1R antagonism by (-)-Phenazocine results in a unique pharmacological profile with significant functional consequences researchgate.netnih.govmdpi.comresearchgate.net. Sigma-1 receptor antagonists are known to potentiate opioid analgesia and can mitigate some of the adverse effects associated with opioid receptor activation nih.govnih.govmdpi.com. The σ1R antagonistic component of phenazocine enantiomers has been corroborated by in vivo studies, where selective σ1R agonists could unmask this antagonistic activity in conjunction with their opioid effects researchgate.netnih.gov. This dual mechanism suggests that (-)-Phenazocine may offer enhanced analgesic efficacy and potentially a more favorable side effect profile compared to pure opioid agonists mdpi.comresearchgate.net.

Compound Names

Phenazocine, (-)-

Phenazocine, (+)-

Morphine

N-allylnormetazocine (SKF-10,047)

Haloperidol

(+)-Pentazocine

(+)-SKF-10,047

Downstream Signaling Pathways and Neurotransmitter Modulation

Upon binding to opioid receptors, particularly the mu-opioid receptor (μOR) and to a lesser extent the kappa-opioid receptor (κOR) patsnap.com, Phenazocine, (-)- initiates a cascade of intracellular events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o) painphysicianjournal.comtg.org.aufrontiersin.orgnih.gov. Activation of these G proteins leads to the modulation of various downstream signaling pathways, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels painphysicianjournal.comfrontiersin.orgdrugbank.comnih.gov. This reduction in cAMP influences the activity of various ion channels and cellular processes involved in neuronal signaling and neurotransmitter release painphysicianjournal.comtg.org.aufrontiersin.orgnih.gov.

The modulation of these pathways by Phenazocine, (-)- results in a net inhibitory effect on pain signal transmission. This is achieved through two primary mechanisms: inhibition of neurotransmitter release from presynaptic terminals and alteration of neuronal membrane potential, leading to hyperpolarization and reduced signal propagation tg.org.audrugbank.comtmc.eduphysio-pedia.com.

Inhibition of Pain Signal Transmission through Neurotransmitter Release Inhibition

Phenazocine, (-)- inhibits the release of excitatory neurotransmitters involved in pain signaling, such as glutamate (B1630785) and substance P painphysicianjournal.comtmc.edu. This inhibition occurs primarily at the presynaptic terminals of nociceptive neurons. Activation of opioid receptors on these presynaptic terminals leads to the inhibition of voltage-gated calcium channels (VGCCs) painphysicianjournal.comtg.org.aufrontiersin.orgdrugbank.comnih.gov. The Gβγ subunits released from the activated G protein directly interact with VGCCs, reducing calcium influx into the presynaptic terminal frontiersin.orgdrugbank.comnih.gov.

A decrease in intracellular calcium concentration is critical for neurotransmitter release, as calcium influx triggers the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane painphysicianjournal.comtg.org.au. By reducing calcium influx, Phenazocine, (-)- effectively diminishes the release of excitatory neurotransmitters from the presynaptic neuron painphysicianjournal.comtg.org.audrugbank.comtmc.edu. This reduction in neurotransmitter release leads to a decrease in the excitation of postsynaptic neurons in pain pathways, thereby inhibiting the transmission of pain signals tg.org.autmc.eduphysio-pedia.comdovepress.com.

Table 1: Neurotransmitter Release Inhibition by Opioid Receptor Activation

| Mechanism | Effect on Calcium Channels | Consequence for Neurotransmitter Release | Neurotransmitters Affected (Examples) |

| Opioid receptor activation (e.g., μOR, κOR) | Inhibition of VGCCs | Reduced influx of Ca2+ | Glutamate, Substance P |

| G protein (Gαi/o) coupling | Inhibition of VGCCs | Reduced Ca2+-dependent vesicle fusion | Glutamate, Substance P |

Neuronal Hyperpolarization and Reduction of Signal Propagation

In addition to inhibiting neurotransmitter release, Phenazocine, (-)- also influences neuronal excitability by promoting neuronal hyperpolarization drugbank.comtmc.eduphysio-pedia.com. This effect is mediated by the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs), also known as Kir3 channels frontiersin.orgdrugbank.comnih.gov. Upon opioid receptor activation, the dissociated Gβγ subunits can directly interact with and open these potassium channels frontiersin.orgdrugbank.comnih.gov.

The outward flow of potassium ions through open GIRK channels leads to an increase in the negative charge inside the neuron, causing hyperpolarization of the neuronal membrane frontiersin.orgdrugbank.comnih.govtmc.eduphysio-pedia.com. Hyperpolarization shifts the membrane potential further away from the threshold required to generate an action potential nih.govnih.gov. This makes the neuron less excitable and reduces its ability to fire action potentials drugbank.comnih.govtmc.eduphysio-pedia.comnih.gov. Consequently, the propagation of pain signals along neuronal pathways is reduced drugbank.comtmc.eduphysio-pedia.com.

Furthermore, the inhibition of voltage-gated calcium channels also contributes to reducing neuronal excitability and signal propagation painphysicianjournal.comtg.org.aufrontiersin.orgdrugbank.comnih.gov. The combined effects of reduced calcium influx and increased potassium efflux create a more inhibitory environment within the nervous system, dampening the transmission of nociceptive information.

Table 2: Neuronal Hyperpolarization and Signal Propagation Reduction

| Mechanism | Ion Channel Modulation | Effect on Membrane Potential | Consequence for Signal Propagation |

| Opioid receptor activation (e.g., μOR, κOR) | Activation of GIRKs | Hyperpolarization | Reduced neuronal excitability, decreased action potential firing |

| G protein (Gβγ) subunit interaction | Activation of GIRKs | Hyperpolarization | Reduced signal propagation along neuronal pathways |

| Inhibition of VGCCs | Reduced Ca2+ influx | Less depolarization | Reduced neuronal excitability |

Structure Activity Relationships Sar and Ligand Receptor Dynamics of Phenazocine,

Core Benzomorphan (B1203429) Scaffold Contributions to Activity

The benzomorphan nucleus, a simplified derivative of the morphine skeleton, serves as the foundational structure for a class of opioids that includes phenazocine. researchgate.netnih.govverizonaonlinepublishing.com This rigid scaffold is a key determinant of the molecule's pharmacological activity, providing the necessary framework for interaction with opioid receptors. researchgate.net The benzomorphan structure essentially mimics the critical pharmacophoric elements required for opioid receptor binding, which include an aromatic ring, a saturated segment, and a basic nitrogen atom. researchgate.netcnr.it

The stereochemistry of the benzomorphan scaffold plays a pivotal role in its interaction with specific targets. researchgate.net The (-)-(2R,6R,11R) configuration of the benzomorphan nucleus, which is present in (-)-phenazocine, is the preferred arrangement for opioid receptor interaction and is identical to the configuration of (-)-morphine. cnr.it This specific three-dimensional arrangement is crucial for establishing the precise binding interactions within the receptor pocket that lead to its analgesic effects. The versatility of the benzomorphan scaffold allows for modifications at the basic nitrogen and the phenolic hydroxyl group, which can modulate the compound's activity and selectivity for different opioid receptor subtypes. researchgate.netnih.govverizonaonlinepublishing.com

Impact of N-Substituent Modifications (e.g., N-phenethyl group) on Receptor Affinity and Efficacy

Modifications to the substituent at the basic nitrogen atom of the benzomorphan scaffold have a profound impact on the resulting compound's receptor affinity, selectivity, potency, and efficacy. nih.gov In the case of phenazocine, the presence of an N-phenethyl group is a critical feature that significantly enhances its activity at the µ-opioid receptor (MOR). wikipedia.orgplos.org This substitution is known to boost µ-opioid activity across various classes of opioid analgesics. wikipedia.org

The N-phenethyl group contributes to a higher binding affinity and selectivity for the MOR. plos.org For instance, N-phenethyl substituted morphine derivatives exhibit a significantly greater affinity for the MOR compared to their N-methyl counterparts. plos.org This enhancement in affinity is believed to contribute to the increased potency of phenazocine. plos.org The physicochemical properties of the N-substituent are crucial for achieving a specific pharmacological profile at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. cnr.it Shortening the chain between the phenyl ring and the benzomorphan nucleus can lead to a dramatic loss of affinity for opioid receptors. nih.gov The introduction of different functional groups and spacers at the N-substituent allows for the fine-tuning of a compound's activity, enabling the development of ligands with specific agonist, antagonist, or mixed profiles at the various opioid receptors. nih.gov

| Compound | N-Substituent | Effect on µ-Opioid Receptor Affinity |

|---|---|---|

| Phenazocine | Phenethyl | High affinity, boosts activity wikipedia.orgplos.org |

| Pentazocine (B1679294) | Dimethylallyl | Weaker µ-antagonist, primarily κ-agonist pharmacy180.com |

| N-phenethylnormorphine | Phenethyl | ~7-fold greater affinity than morphine plos.org |

| Morphine | Methyl | Baseline affinity for comparison plos.org |

Conformational Analysis of Phenazocine, (-)- and Enantiomers

The three-dimensional shape, or conformation, of the phenazocine molecule is a critical factor in its ability to bind to and activate opioid receptors. Computational studies using molecular mechanics have revealed that the N-phenethyl group of phenazocine possesses considerable flexibility, allowing it to adopt a number of low-energy conformations. nih.gov This flexibility is important for its interaction with the receptor binding site.

Calculations have shown that for phenazocine, the equatorial conformation of the N-phenethyl group is energetically favored over the axial conformation. nih.gov Specifically, the most stable N-phenethyl axial conformer is 1.6 kcal/mol higher in energy than the best equatorial conformer. nih.gov This energy difference is even more pronounced in the beta isomer of phenazocine, where it increases to 4.6 kcal/mol. nih.gov These findings have implications for the hypothesis that opioid agonism requires an axial N-substituent, as the increased potency of beta isomers, where the axial conformation is less stable, appears to contradict this idea. nih.gov

Comparisons between the low-energy conformations of phenazocine and the endogenous opioid peptides, the enkephalins, have also been made. nih.gov One conformation of the tyrosine portion of enkephalins, observed through X-ray crystallography, was found to be a good fit for morphine-like opiates. nih.gov Another proposed backbone conformer for enkephalins was found to be the best fit for the two phenyl rings of phenazocine. nih.gov The enantiomers of phenazocine exhibit distinct pharmacological profiles, with the (-)-enantiomer primarily interacting with opioid receptors and the (+)-enantiomer showing high affinity for the sigma-1 receptor. nih.govresearchgate.net However, both enantiomers of phenazocine have been found to exhibit a mixed opioid/sigma-1 receptor profile. nih.govresearchgate.net

Molecular Modeling and Docking Studies of Phenazocine-Receptor Complexes

Molecular modeling and docking are computational techniques that play a crucial role in understanding the interactions between a ligand, such as phenazocine, and its receptor at the atomic level. openaccessjournals.comderpharmachemica.com These methods predict the preferred binding orientation and affinity of a small molecule within the active site of a macromolecule, providing insights into the binding mechanisms and energetics. openaccessjournals.comderpharmachemica.comnih.gov

Docking studies of benzomorphan derivatives with opioid receptors have helped to elucidate the key interactions that govern binding. researchgate.net These simulations can reveal specific amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand. researchgate.net For example, docking simulations of N-substituted (-)-cis-N-normetazocine derivatives with the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) have been used to visualize and analyze their binding modes. researchgate.net

These computational approaches are instrumental in the rational design of new drugs by allowing researchers to predict how modifications to a molecule's structure will affect its binding affinity and activity. derpharmachemica.com By simulating the ligand-receptor complex, scientists can prioritize the synthesis of compounds with a higher probability of desired pharmacological effects. openaccessjournals.com Molecular dynamics simulations can further refine these models by providing a picture of the dynamic nature of the ligand-receptor interaction over time. mdpi.com

Comparative SAR of Phenazocine with Other Benzomorphans and Prototype Opioids

The structure-activity relationships of phenazocine become clearer when compared with other benzomorphan derivatives and prototype opioids like morphine. Phenazocine is a significantly more potent analgesic than other benzomorphans such as pentazocine. wikipedia.org This increased potency is largely attributed to the N-phenethyl substitution in phenazocine, which enhances µ-opioid receptor activity, in contrast to the N-dimethylallyl group in pentazocine, which confers mixed agonist-antagonist properties with a preference for the κ-opioid receptor. wikipedia.orgpharmacy180.com

Compared to morphine, which has an N-methyl group, N-phenethyl substituted opioids generally exhibit higher affinity for the µ-opioid receptor. plos.org For example, N-phenethylnormorphine has a seven-fold greater affinity for the µ-opioid receptor than morphine. plos.org This highlights the critical role of the N-substituent in modulating the pharmacological profile of opioids. While both phenazocine and morphine are potent analgesics, phenazocine is reported to have a more favorable side effect profile in some respects, potentially due to a more favorable µ/κ binding ratio. wikipedia.org

Preclinical Pharmacological Characterization of Phenazocine,

In Vitro Receptor Binding Assays

In vitro receptor binding assays are crucial for determining the affinity of a compound for specific receptor targets. For (−)-phenazocine, studies have primarily focused on its interactions with σ1 receptors and its general profile at opioid receptors.

Radioligand displacement studies are employed to quantify the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from its receptor. For (−)-phenazocine, these studies have been instrumental in characterizing its interaction with the σ1 receptor. Specifically, the use of phenytoin (B1677684) in binding assays was conducted to evaluate the σ1 affinity of (−)-phenazocine researchgate.netnih.gov. These investigations indicated that phenytoin did not enhance the σ1 receptor affinity of (−)-phenazocine, suggesting a σ1 antagonist profile for the compound researchgate.netnih.gov.

Competitive binding assays provide quantitative measures of ligand affinity, expressed as inhibition constants (Ki values). For (−)-phenazocine, a specific Ki value for the σ1 receptor has been determined.

Table 1: Competitive Binding Affinity of (−)-Phenazocine

| Receptor Target | Ligand | Ki Value (nM) | Reference(s) |

| Sigma-1 (σ1) | (−)-Phenazocine | 85 ± 2.0 | researchgate.netnih.gov |

In Vitro Functional Assays (e.g., cAMP accumulation, G-protein coupling)

In vitro functional assays are used to assess the biological activity of a compound at the receptor level, such as its ability to modulate second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) accumulation or to engage G-protein signaling pathways. While these types of assays are standard for characterizing opioid receptor ligands, specific data detailing the effects of (−)-phenazocine on cAMP accumulation or G-protein coupling were not explicitly provided in the reviewed literature. Nevertheless, its established mixed opioid agonist/σ1 antagonist profile implies potential downstream signaling effects mediated through these receptor systems researchgate.netnih.gov.

Comparative Preclinical Efficacy and Potency Profiling in Animal Models

Preclinical efficacy and potency profiling in animal models are critical for evaluating a compound's therapeutic potential. (−)-Phenazocine has demonstrated significant analgesic activity in animal models researchgate.netnih.gov. Notably, it has been reported to be approximately 20 times more potent than morphine in the hot plate test, highlighting its considerable analgesic efficacy researchgate.net. The combined activity at opioid receptors and its σ1 antagonistic component are believed to underlie this potent antinociceptive effect researchgate.netnih.gov.

Synthetic Chemistry and Analogue Development Based on Phenazocine,

Historical Synthetic Pathways for Phenazocine

The synthesis of phenazocine dates back to the late 1950s, a period of intense research aimed at developing potent analgesics with a lower addiction potential than morphine. The foundational work by Everette L. May and Nathan B. Eddy established the benzomorphan (B1203429) ring system as a viable scaffold for creating effective pain relievers. researchgate.net Their initial syntheses were often multi-step processes that yielded racemic mixtures of the final compound. researchgate.net

A notable historical pathway involves a three-step synthesis of (±)-phenazocine starting from 3,4-lutidine. researchgate.net The key steps in this process typically included:

N-alkylation and Reduction : The starting pyridine (B92270) derivative (3,4-lutidine) is first quaternized, for example with a phenethyl halide, followed by reduction of the pyridinium (B92312) salt to form the corresponding N-substituted tetrahydropyridine.

Cyclization : The crucial benzomorphan skeleton is then constructed. An early method involved the acid-catalyzed cyclization of an N-phenethyl-4-phenyl-1,2,3,6-tetrahydropyridine intermediate. A significant improvement reported by Kessar et al. involves a Lewis acid-promoted lithiation of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine, followed by reaction with an electrophile and subsequent cyclization with hydrobromic acid to form the tricyclic core. researchgate.net

Final Modification : Depending on the specific route, final steps could involve demethylation of a precursor to reveal the phenolic hydroxyl group characteristic of phenazocine.

Modern Methodologies for the Synthesis of the Benzomorphan Skeleton

Contemporary organic synthesis has introduced more efficient and stereoselective strategies for constructing the benzomorphan core. These modern approaches aim to overcome the limitations of historical methods by improving yields, reducing step counts, and, most importantly, controlling the stereochemistry of the molecule from the outset.

Key modern strategies include:

Aza-Prins Cyclization : This powerful reaction allows for the construction of the core skeleton through a cyclization process that can be rendered asymmetric. The combination of an aza-Prins cyclization followed by an intramolecular Friedel-Crafts reaction has proven to be an effective sequence for building the benzomorphan framework. nih.gov

Ring-Closing Metathesis (RCM) : RCM has emerged as a robust tool for forming the C ring of the benzomorphan structure, particularly for creating challenging tetrasubstituted olefins within the ring system.

Intramolecular Friedel-Crafts Reaction : This reaction remains a cornerstone for assembling the B ring, providing a reliable method for the crucial cyclization step that forms the aromatic portion of the scaffold. nih.gov

Lewis Acid Promoted Lithiation : More refined versions of earlier methods, such as the use of Lewis acids to direct α-deprotonation of tertiary amines, offer a regioselective way to introduce substituents and facilitate cyclization, leading to shorter and more efficient syntheses. researchgate.net

These advanced methodologies not only streamline the synthesis but also provide access to enantiomerically pure benzomorphans, which is critical for pharmacological studies and drug development.

Targeted Synthesis of (-)-Phenazocine Enantiomer

The biological activity of phenazocine resides primarily in the (-)-enantiomer, which possesses the (2R,6R,11R) configuration. nih.gov Consequently, significant effort has been directed towards the enantioselective synthesis of this specific stereoisomer, avoiding the inefficient resolution of racemic mixtures.

Two primary strategies are employed for this purpose:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, asymmetric syntheses of related benzomorphans like (-)-pentazocine have been achieved starting from D-tyrosine. This strategy establishes the desired stereochemistry early in the synthetic sequence, which is then carried through to the final product.

Asymmetric Catalysis and Chiral Auxiliaries : This method involves using chiral catalysts or auxiliaries to induce stereoselectivity in a key reaction step. An example is the use of a formamidine (B1211174) derived from L-valinol as an internal auxiliary to achieve a nine-step asymmetric synthesis of (+)-metazocine, a principle that can be adapted for other benzomorphans. researchgate.net Another technique is the lipase-catalyzed kinetic resolution of a racemic alcohol intermediate, which separates the enantiomers early in the synthesis, allowing for the progression of only the desired stereoisomer.

These targeted approaches are essential for producing enantiomerically pure (-)-phenazocine, enabling precise pharmacological evaluation and development.

Design and Synthesis of Novel Phenazocine Analogues with Modified N-Substituents

The substituent attached to the basic nitrogen atom of the benzomorphan scaffold is a critical determinant of its pharmacological profile, influencing its affinity, selectivity, and efficacy at opioid and other receptors. nih.govnih.gov The N-phenethyl group of phenazocine is known to significantly boost μ-opioid receptor (MOR) activity compared to simpler analogues like pentazocine (B1679294) (N-prenyl) or metazocine (N-methyl). wikipedia.org

Systematic modification of this N-substituent has been a cornerstone of medicinal chemistry efforts to develop novel ligands with tailored properties. The synthesis of these analogues typically starts from (-)-cis-N-normetazocine, the parent scaffold lacking any N-substituent. This key intermediate is then alkylated or acylated to introduce a wide variety of new functional groups. nih.govnih.gov

Table 1: Examples of N-Substituent Modifications on the Benzomorphan Scaffold and Their Pharmacological Impact

| Base Scaffold | N-Substituent | Key Resulting Pharmacological Profile |

|---|---|---|

| (-)-cis-N-normetazocine | N-phenethyl (forms Phenazocine) | Potent MOR agonist. wikipedia.org |

| (-)-cis-N-normetazocine | N-methyl-N-phenylethylamino | Novel MOR agonist. nih.gov |

| (-)-cis-N-normetazocine | N-propanamido spacer with phenyl ring | Resulted in MOR-agonist/DOR-antagonist ligands (e.g., LP1). unisi.it |

| (-)-cis-N-normetazocine | (R/S)-2-methoxy-2-phenyl-ethyl | Maintained opioid receptor affinity but shifted activity from DOR antagonist to agonist (e.g., LP2). nih.gov |

| (-)-cis-N-normetazocine | N-(2-methoxypropyl) | High affinity for the NMDA receptor-channel complex. nih.gov |

This strategy has led to the discovery of compounds with diverse profiles, including dual-target MOR/DOR ligands, biased agonists that preferentially activate G-protein signaling pathways over β-arrestin recruitment, and ligands that interact with entirely different targets like the NMDA receptor. nih.govunisi.itnih.gov

Structure-Based Drug Design Strategies for Opioid and Sigma Receptor Ligands

The benzomorphan skeleton, exemplified by phenazocine, is a versatile template for structure-based drug design, targeting not only the classical opioid receptors (μ, δ, and κ) but also the sigma (σ₁) receptor. nih.gov Phenazocine itself exhibits a dual pharmacology, acting as an opioid agonist while also displaying antagonist properties at the σ₁ receptor. This dual activity is believed to contribute to its unique analgesic profile and has positioned it as a valuable lead compound for developing new multifunctional ligands. nih.gov

Structure-activity relationship (SAR) studies have been crucial in this field. The absolute stereochemistry of the benzomorphan core is a key factor; the (-)-enantiomers (levorotatory) typically show high affinity for opioid receptors, while the (+)-enantiomers (dextrorotatory) often bind with higher affinity to sigma receptors. nih.gov However, phenazocine is an exception, as both of its enantiomers demonstrate a mixed opioid/σ₁ receptor profile. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of Phenazocine Enantiomers

| Compound | σ₁ Receptor | μ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor |

|---|---|---|---|---|

| (+)-Phenazocine | 3.8 ± 0.4 | 2.5 ± 0.3 | 2.0 ± 0.2 | 35 ± 1.0 |

| (-)-Phenazocine | 85 ± 2.0 | 0.3 ± 0.02 | 1.8 ± 0.1 | 10 ± 0.5 |

Data sourced from Prezzavento et al. (2017).

Structure-based design strategies leverage these insights by:

Modifying N-Substituents : As detailed previously, altering the size, shape, and electronic properties of the N-substituent can fine-tune the affinity and selectivity between opioid and sigma receptors. nih.gov

Molecular Modeling and Docking : Computational studies are used to simulate the binding of phenazocine and its analogues to the crystal structures of opioid receptors. escholarship.org This allows researchers to visualize key interactions, such as the canonical salt-bridge between the ligand's protonated amine and the Asp147 residue in the MOR, and to rationally design new molecules with improved binding or specific signaling outcomes. escholarship.orgmdpi.com

Developing Bitopic Ligands : Advanced strategies involve designing ligands that can simultaneously interact with the primary binding site (orthosteric site) and a secondary site (allosteric site) on the receptor. This approach, which has been applied to fentanyl analogues targeting the µ-opioid receptor's sodium ion-binding site, offers a pathway to modulate receptor function and potentially create safer analgesics. nih.gov

By combining SAR data with computational and structural biology tools, researchers continue to use the phenazocine scaffold to design novel ligands with precisely tailored polypharmacology, aiming to enhance therapeutic efficacy while minimizing adverse effects.

Preclinical Metabolic Disposition Studies of Phenazocine,

Identification of Metabolic Pathways in Preclinical Models (in vitro/animal)

Specific metabolic pathways for Phenazocine, (-)- in preclinical in vitro or animal models have not been explicitly detailed in the provided search results. While Phenazocine is known to be an opioid analgesic and its metabolism is generally understood to involve cytochrome P450 (CYP) enzymes patsnap.comnih.gov, the precise routes of biotransformation, such as specific oxidation, reduction, or conjugation reactions, have not been characterized in published preclinical studies. Limited in vivo data exists, with studies mentioning metabolism in mouse brain nih.gov.

In Vitro Hepatic Microsomal Stability and Clearance Rates

In vitro hepatic microsomal stability assays are a cornerstone of early drug metabolism studies, providing insights into a compound's susceptibility to enzymatic degradation and predicting in vivo clearance nuvisan.com. These assays typically involve incubating a drug with liver microsomes or hepatocytes to determine its half-life (t1/2) and intrinsic clearance (CLint) nuvisan.com. However, specific data regarding the in vitro hepatic microsomal stability or clearance rates for Phenazocine, (-)- are not available in the reviewed literature.

Characterization of Major Metabolites (if explicitly mentioned in academic literature)

The identification and characterization of major metabolites are essential for understanding a drug's fate and potential activity or toxicity. While studies on other opioid analgesics or related compounds have identified various metabolites, including hydroxylated or N-dealkylated products nih.govnih.govpensoft.net, no specific metabolites of Phenazocine, (-)- have been explicitly characterized in the provided search results.

Role of Cytochrome P450 Enzymes and Other Metabolic Systems

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes primarily responsible for Phase I drug metabolism, playing a critical role in the oxidation of xenobiotics, including many opioids nottingham.ac.uknih.gov. Phenazocine's metabolism is known to be influenced by drugs that induce or inhibit CYP enzymes patsnap.comnih.gov. While CYP enzymes are implicated in the metabolism of Phenazocine, specific isoforms responsible for its biotransformation have not been identified in the available literature. General understanding of opioid metabolism suggests involvement of major CYP isoforms like CYP3A4, CYP2D6, and CYP2C19, among others nottingham.ac.ukmdpi.comiu.edu, but their specific contribution to Phenazocine metabolism remains uncharacterized in the provided search results.

Species Differences in Preclinical Metabolic Profiles

Understanding how drug metabolism varies across different preclinical species is vital for extrapolating animal data to humans. While studies have investigated species differences in the pharmacokinetics and metabolism of other compounds, such as phenazepam nih.gov, specific comparative metabolic profiles for Phenazocine, (-)- across various preclinical species (e.g., rat, dog, monkey, mouse) are not detailed in the provided literature. In vivo metabolism in mouse brain has been noted nih.gov, but broader species comparisons are lacking.

The preclinical metabolic disposition of Phenazocine, (-)- is not extensively detailed in the provided scientific literature. While it is recognized as an opioid analgesic whose metabolism is influenced by CYP enzymes, specific metabolic pathways, identified metabolites, in vitro stability data, and detailed species differences have not been readily found. Further targeted research would be necessary to fully elucidate the metabolic profile of Phenazocine, (-)- in preclinical models, which is critical for its comprehensive drug development.

Advanced Research Methodologies and Future Directions for Phenazocine,

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Interactionscore.ac.uk

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for understanding the intricate interactions between phenazocine and its target receptors at an atomic level. These methods allow researchers to model ligand-receptor binding, predict binding affinities, and elucidate conformational changes that occur upon interaction. MD simulations, in particular, provide dynamic insights into the temporal evolution of molecular systems, offering a more comprehensive view than static docking approaches bioscipublisher.comfrontiersin.org.

Studies have employed MD simulations to investigate the binding of phenazocine and related compounds to the sigma-1 (σ1) receptor nih.govmdpi.com. These simulations, often combined with molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations, help identify key polar and hydrophobic interactions that contribute to high-affinity binding nih.govmdpi.com. By analyzing these interactions, researchers can better understand the structure-activity relationships (SAR) and guide the design of novel ligands with tailored receptor engagement profiles bioscipublisher.comnih.govmdpi.com. For example, simulations have been used to analyze the binding mode and key interactions of normetazocine derivatives with σ1R, contributing to the design of selective σ1R ligands rsc.org.

Application of NMR and X-ray Crystallography in Conformational Studiesnih.govcore.ac.uk

Determining the precise three-dimensional structure and conformational preferences of phenazocine is crucial for understanding its receptor interactions and designing new analogs. X-ray crystallography has been instrumental in establishing the preferred conformations of phenazocine, providing a structural basis for its pharmacological activity core.ac.uk. These crystallographic data serve as a reference point for computational modeling and SAR studies.

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights by characterizing the dynamic conformational landscape of phenazocine in solution, providing atomic-resolution information about its near-natural state ucl.ac.ukc4xdiscovery.com. Techniques such as 1D and 2D NMR, coupled with proprietary software algorithms, can quantify free ligand conformational preferences c4xdiscovery.com. When combined with X-ray crystallography data, NMR can highlight areas for molecular redesign to better match the desired bioactive conformation, thereby optimizing binding affinity and functional effects c4xdiscovery.com.

Development of Phenazocine-Based Radioligands for Receptor Mappingresearchgate.net

The development of radioligands based on phenazocine has been a significant advancement for visualizing and mapping opioid receptors in vivo. Fluorophen, a fluorinated analog of phenazocine, was specifically synthesized as a radioligand for labeling opioid receptors during Positron Emission Tomography (PET) scans wikipedia.org. This application allows for non-invasive imaging of receptor distribution and density in the brain, providing valuable data for understanding neurological conditions and drug distribution. Such radiolabeled compounds are essential tools for preclinical and clinical research, enabling the study of receptor occupancy and the pharmacokinetics of phenazocine-related compounds wikipedia.org.

Phenazocine as a Research Tool for Opioid and Sigma Receptor Deconvolutionmdpi.comucl.ac.uk

Phenazocine exhibits a unique dual pharmacological profile, interacting with both opioid receptors (primarily μ-opioid receptors, MOR) and sigma-1 receptors (σ1R) researchgate.netwikipedia.org. This dual activity makes phenazocine and its enantiomers valuable tools for dissecting the complex roles of these receptor systems in pain modulation and other physiological processes.

Table 1: Phenazocine Enantiomer Binding Affinities at σ1 Receptor

| Enantiomer | Ki (nM) |

| (+)-Phenazocine | 3.8 ± 0.4 |

| (−)-Phenazocine | 85 ± 2.0 |

Source: researchgate.net

Table 2: Phenazocine Enantiomer Potency Relative to Morphine (Analgesia)

| Enantiomer | Relative Potency |

| (R)-Phenazocine | 20x |

| (S)-Phenazocine | 4x |

Source: wikipedia.org

Emerging Research on Phenazocine Derivatives as Multi-Target Ligands

The inherent dual activity of phenazocine has inspired the development of novel derivatives designed as multi-target ligands (MTLs), particularly for pain management. This strategy aims to combine the analgesic effects of opioid receptor activation with the modulatory actions of sigma receptor ligands, potentially leading to enhanced efficacy and a broader therapeutic window mdpi.comresearchgate.netnih.gov.

Research has focused on modifying the phenazocine scaffold to optimize its affinity and selectivity for both opioid and sigma receptors. For instance, studies on normetazocine derivatives have explored how stereochemistry influences binding profiles, yielding compounds with distinct opioid/σ1R affinities rsc.orgmdpi.comcnr.it. These efforts aim to create ligands that act as MOR agonists and σ1R antagonists, or vice versa, to achieve synergistic analgesic effects researchgate.netmdpi.comcnr.it. The understanding that σ1R can inhibit MOR-mediated analgesia while σ2R may facilitate it further fuels the investigation into developing compounds that precisely modulate these interactions d-nb.info. Emerging research also explores combining opioid receptor targeting with other non-opioid targets, such as histamine (B1213489) H3 receptors, to create sophisticated multi-target agents polimi.it.

Q & A

Basic Research Questions

Q. How can researchers design experiments to compare the respiratory effects of (-)-Phenazocine with other opioids like morphine?

- Methodological Answer : Utilize controlled crossover studies in human subjects, measuring alveolar ventilation (V_A) and alveolar CO₂ tension (PₐCO₂) before and after drug administration. Employ rebreathing protocols to simulate hypercapnia, as described in studies using an 8-channel Electronics for Medicine system to track respiratory parameters . Dose-response curves should be constructed using intramuscular administration (e.g., 1.5–3.0 mg for (-)-Phenazocine vs. 5–10 mg morphine sulfate), with displacement of V_A-PₐCO₂ curves quantified via analog computation .

Q. What structural features of (-)-Phenazocine contribute to its opioid receptor binding?

- Methodological Answer : Perform conformational analysis using X-ray crystallography or nuclear magnetic resonance (NMR) to resolve its 1,2,3,4,5,6-hexahydro-8-hydroxy-6,11-dimethyl-3-phenethyl-2,6-methano-3-benzazocine structure. Compare its N-phenethyl moiety and methano-benzazocine scaffold to morphine analogs, noting how steric and electronic properties influence μ-opioid receptor (MOR) affinity. Molecular docking simulations can validate binding orientations .

Q. How can the PICO framework be applied to formulate research questions on (-)-Phenazocine’s analgesic efficacy?

- Methodological Answer : Define:

- P opulation: Postoperative patients with moderate-to-severe pain.

- I ntervention: (-)-Phenazocine at varying doses (e.g., 1.5–3.0 mg).

- C omparison: Morphine (5–10 mg) or other MOR agonists.

- O utcome: Mean pain relief scores (e.g., visual analog scale) and adverse effects (e.g., respiratory depression).

Use randomized, double-blind trials and reference historical data, such as Table 5 from clinical evaluations showing (-)-Phenazocine’s superior potency (6.4× morphine in respiratory depression) .

Q. What analytical techniques are recommended for assessing (-)-Phenazocine’s purity and enantiomeric composition?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with chiral stationary phases or capillary electrophoresis to separate enantiomers. Validate methods using reference standards (e.g., CAS 127-35-5) and cross-check with mass spectrometry (MS) for molecular weight confirmation (C₂₄H₂₉NO₂, MW 363.5 g/mol) .

Advanced Research Questions

Q. How can contradictory findings about (-)-Phenazocine’s potency relative to morphine be resolved?

- Methodological Answer : Conduct meta-analyses of dose-response data across species (e.g., human vs. rodent models). Adjust for pharmacokinetic variables (e.g., bioavailability, blood-brain barrier penetration) and receptor binding assays (e.g., MOR-specific cell lines). For example, reconcile discrepancies between in vivo human studies (6.4× potency ) and animal data by isolating receptor efficacy (e.g., GTPγS binding assays) from systemic effects .

Q. What experimental strategies validate microbial fermentation as a viable (-)-Phenazocine biosynthesis pathway?

- Methodological Answer : Screen fungal strains (e.g., Pseudogymnoascus pannorum BJZ13) for enzyme activity (e.g., hydroxylases, methyltransferases) using gene knockout/knock-in techniques. Quantify yield via LC-MS and compare with synthetic routes. Optimize fermentation conditions (pH, temperature, substrate feeding) while avoiding industrial-scale production biases .

Q. How can computational modeling clarify (-)-Phenazocine’s atypical μ-opioid receptor binding orientation?

- Methodological Answer : Apply molecular dynamics simulations to compare (-)-Phenazocine’s binding with conventional MOR agonists (e.g., morphine). Rotate the N-phenethyl moiety to assess spatial overlap in the receptor’s B-site, as proposed in consensus 3D models. Validate predictions via mutagenesis studies targeting key receptor residues (e.g., Asp147, Lys233) .

Q. What methodologies address confounding variables in studies of (-)-Phenazocine’s respiratory effects?

- Methodological Answer : Use covariate-adjusted statistical models (e.g., ANCOVA) to control for variables like baseline PₐCO₂, body weight, and genetic polymorphisms (e.g., OPRM1 variants). Implement crossover designs with washout periods to minimize inter-participant variability. Reference protocols from studies using automated alveolar gas sampling and analog computation .

Q. How can researchers ethically design human trials for (-)-Phenazocine given its respiratory risks?

- Methodological Answer : Adhere to frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Include explicit inclusion/exclusion criteria (e.g., no preexisting respiratory conditions) and real-time monitoring (e.g., capnography). Obtain informed consent detailing risks vs. benefits, citing historical data on apnea incidence .

Data Presentation Guidelines

- Tables : Format dose-response data in Word tables with Roman numerals (e.g., Table I: Comparative Analgesic Efficiency). Include footnotes explaining statistical methods (e.g., mean ± SEM) .

- Figures : Submit alveolar ventilation curves as vector-based images, ensuring clarity in color (free for online publication) and labeling (e.g., "Rebreathing Phase") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.